molecular formula C13H20N4O2 B2940650 (S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 915002-35-6

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2940650
CAS No.: 915002-35-6
M. Wt: 264.329
InChI Key: HRHCVNXEEKFMLU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various scientific fields. This compound features a pyrazine ring, an amino group, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrazine Derivative: The pyrazine ring is synthesized through a series of reactions, starting from commercially available precursors.

    Amination: The amino group is introduced to the pyrazine ring using suitable amination reagents under controlled conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed through cyclization reactions, often involving the use of protecting groups to ensure selectivity.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
  • (S)-3-(Pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • (S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid methyl ester

Uniqueness

(S)-3-(Pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl (3S)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHCVNXEEKFMLU-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.